6-(Acryloylamino)-N-cyclohexylhexanamide
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Overview
Description
6-(Acryloylamino)-N-cyclohexylhexanamide is an organic compound that features both an acryloyl group and a cyclohexyl group. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The presence of both the acryloyl and cyclohexyl groups imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acryloylamino)-N-cyclohexylhexanamide typically involves the reaction of acryloyl chloride with N-cyclohexylhexanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+N-cyclohexylhexanamide→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Acryloylamino)-N-cyclohexylhexanamide can undergo various chemical reactions, including:
Oxidation: The acryloyl group can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
6-(Acryloylamino)-N-cyclohexylhexanamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical properties.
Biology and Medicine:
Industry: The compound can be used in the production of coatings and adhesives due to its reactive acryloyl group.
Mechanism of Action
The mechanism of action of 6-(Acryloylamino)-N-cyclohexylhexanamide involves its ability to form covalent bonds with other molecules through its acryloyl group. This reactivity allows it to participate in various chemical reactions, making it useful in the synthesis of complex molecules. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
6-(Acryloylamino)-N-phenylhexanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
6-(Acryloylamino)-N-methylhexanamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
6-(Acryloylamino)-N-cyclohexylhexanamide is unique due to the presence of the cyclohexyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can be exploited in specific applications where the cyclohexyl group imparts desired properties to the final product.
Properties
CAS No. |
606933-07-7 |
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Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-cyclohexyl-6-(prop-2-enoylamino)hexanamide |
InChI |
InChI=1S/C15H26N2O2/c1-2-14(18)16-12-8-4-7-11-15(19)17-13-9-5-3-6-10-13/h2,13H,1,3-12H2,(H,16,18)(H,17,19) |
InChI Key |
DTCPIFKENKDRBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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